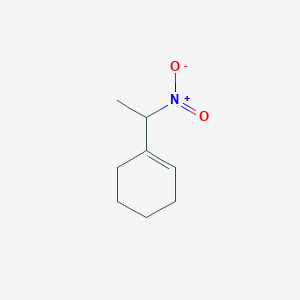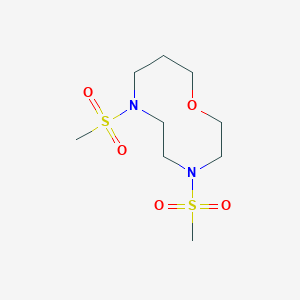
4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane is a heterocyclic compound featuring an oxadiazecane ring substituted with methanesulfonyl groups at the 4 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with methanesulfonyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the oxadiazecane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazecane ring or the methanesulfonyl groups, leading to different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Its stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The methanesulfonyl groups can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the oxadiazecane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Benzofuran Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Benzofurazan Derivatives: Known for their reactivity and applications in organic synthesis and materials science.
Methanesulfonyl-Substituted Compounds: These compounds have similar functional groups and can undergo comparable chemical reactions.
Uniqueness: 4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane stands out due to its specific substitution pattern and the presence of both an oxadiazecane ring and methanesulfonyl groups. This unique combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
89990-46-5 |
|---|---|
Molekularformel |
C9H20N2O5S2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
4,7-bis(methylsulfonyl)-1,4,7-oxadiazecane |
InChI |
InChI=1S/C9H20N2O5S2/c1-17(12,13)10-4-3-8-16-9-7-11(6-5-10)18(2,14)15/h3-9H2,1-2H3 |
InChI-Schlüssel |
FCPUNUKXSMVGDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CCCOCCN(CC1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


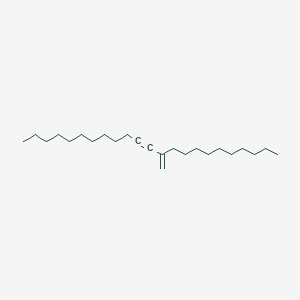
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]vinyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B14379619.png)


![1-[4-(Hexyloxy)phenyl]-5-methyl-4-phenyl-1H-1,2,3-triazole](/img/structure/B14379648.png)
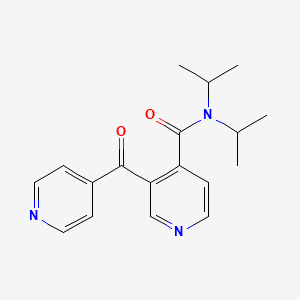
![4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B14379659.png)
![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole](/img/structure/B14379667.png)
![1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]](/img/structure/B14379675.png)
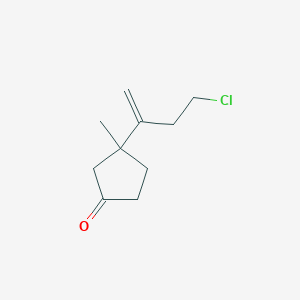
![Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate](/img/structure/B14379680.png)
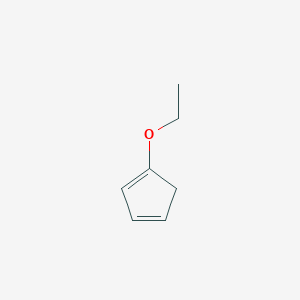
![1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14379693.png)
